molecular formula C19H20N2O3 B2686821 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide CAS No. 1260925-36-7

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide

Cat. No. B2686821
CAS RN: 1260925-36-7
M. Wt: 324.38
InChI Key: LTYLBDSHODNTBX-UHFFFAOYSA-N
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Description

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide, also known as 2-CN-DMP-MPA, is a novel compound that has been studied for its potential applications in scientific research. It is a small molecule that belongs to the class of nitriles and is composed of a nitrile group, a phenyl ring, and a propanamide group. It is a colorless, volatile liquid that has a boiling point of 115°C and is soluble in organic solvents such as ethanol, methanol, and acetone. Its structural formula is shown below.

Scientific Research Applications

Novel Synthesis Methods

Research has led to innovative synthesis methods for benzonitriles, utilizing electrophilic cyanation reagents. Anbarasan et al. (2011) utilized N-Cyano-N-phenyl-p-methylbenzenesulfonamide for the synthesis of various benzonitriles from aryl bromides, highlighting a convenient approach for producing pharmaceutical intermediates, including compounds similar to 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide (Anbarasan, Neumann, & Beller, 2011).

Reactivity and Derivatization

Ayres et al. (2018) explored the synthesis and reactivity of N-Allenyl cyanamides, demonstrating their utility through hydroarylation, hydroamination, and cycloaddition protocols. This work presents a one-pot approach using propargyl alcohol and N-cyano-N-phenyl-p-methylbenzenesulfonamide, revealing the potential for creating a variety of cyanamide products (Ayres, Williams, Tizzard, Coles, Ling, & Morrill, 2018).

Catalytic Applications

The catalytic synthesis of 1,8-dioxo-octahydroxanthenes, facilitated by molecular iodine, has been studied by Mulakayala et al. (2012). This method affords high yields of compounds with significant anti-proliferative properties, demonstrating the utility of catalytic processes in developing potential anticancer agents (Mulakayala et al., 2012).

Antitumor Activity

The design and synthesis of 3-acyl derivatives of the dihydronaphtho[2,3-b]thiophen-4,9-dione system have been undertaken with a focus on cytotoxicity and topoisomerase II inhibitory activity. Gomez-Monterrey et al. (2011) found that certain derivatives exhibited high efficacy against resistant cell lines, indicating the potential for developing effective antitumor agents (Gomez-Monterrey et al., 2011).

Mechanofluorochromic Properties

Song et al. (2015) investigated the effect of stacking mode on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives. Their findings demonstrate how molecular interactions and stacking modes influence the optical properties of synthesized compounds, offering insights into the design of materials with tunable fluorescence (Song et al., 2015).

properties

IUPAC Name

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-6-4-5-7-17(13)21-19(22)15(12-20)10-14-11-16(23-2)8-9-18(14)24-3/h4-9,11,15H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYLBDSHODNTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide

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